molecular formula C19H16N2O4S B2773276 6-[(2-benzyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one CAS No. 873589-17-4

6-[(2-benzyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one

Cat. No.: B2773276
CAS No.: 873589-17-4
M. Wt: 368.41
InChI Key: KIMVEXQUULJCNA-UHFFFAOYSA-N
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Description

6-[(2-benzyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by the presence of a chromen-2-one core structure, which is fused with a sulfonyl group and an imidazolinyl moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 6-[(2-benzyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with propargyl bromide in the presence of anhydrous potassium carbonate and dry acetone . The resulting intermediate is then reacted with various sodium azides to form the desired product.

For industrial production, the synthesis may involve the use of green solvents and catalysts to ensure environmentally friendly conditions . The reaction conditions typically include moderate temperatures and the use of specific reagents to achieve high yields and purity.

Chemical Reactions Analysis

6-[(2-benzyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, acetic acid, and various alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

6-[(2-benzyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one can be compared with other coumarin derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

6-[(2-benzyl-4,5-dihydroimidazol-1-yl)sulfonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c22-19-9-6-15-13-16(7-8-17(15)25-19)26(23,24)21-11-10-20-18(21)12-14-4-2-1-3-5-14/h1-9,13H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMVEXQUULJCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)CC2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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